molecular formula C11H6BrF2N3O B8779869 N-(5-Bromopyrazin-2-YL)-2,6-difluorobenzamide CAS No. 1028700-78-8

N-(5-Bromopyrazin-2-YL)-2,6-difluorobenzamide

Cat. No. B8779869
Key on ui cas rn: 1028700-78-8
M. Wt: 314.09 g/mol
InChI Key: RTNQYFBXQHVTOA-UHFFFAOYSA-N
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Patent
US09090570B2

Procedure details

To a stirred solution of 2-bromo-5-amino-pyrazine (24 mmol), triethyl amine (TEA) (5 mL) in dry dichloromethane (DCM) (50 mL) at 00° C. was added 2,6-difluoro-benzoyl chloride (3.0 mL, 24 mmol) dropwise. The mixture was allowed to warm to room temperature over 2 h before it was washed with water (2×100 mL) and dried. Removal of solvents gave N-(5-bromo-pyrazin-2-yl)-2,6-difluorobenzamide (b) as white solid.
Quantity
24 mmol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[N:6][C:5]([NH2:8])=[CH:4][N:3]=1.C(N(CC)CC)C.[F:16][C:17]1[CH:25]=[CH:24][CH:23]=[C:22]([F:26])[C:18]=1[C:19](Cl)=[O:20]>ClCCl>[Br:1][C:2]1[N:3]=[CH:4][C:5]([NH:8][C:19](=[O:20])[C:18]2[C:17]([F:16])=[CH:25][CH:24]=[CH:23][C:22]=2[F:26])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
24 mmol
Type
reactant
Smiles
BrC1=NC=C(N=C1)N
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
FC1=C(C(=O)Cl)C(=CC=C1)F
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
was washed with water (2×100 mL)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Removal of solvents

Outcomes

Product
Name
Type
product
Smiles
BrC=1N=CC(=NC1)NC(C1=C(C=CC=C1F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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